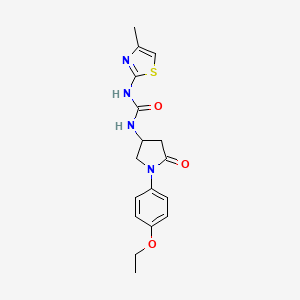

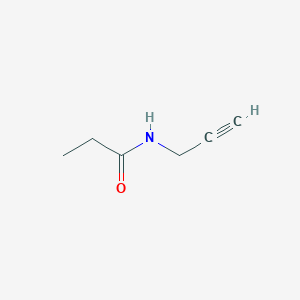

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Stereospecific Synthesis

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, as part of a larger compound, has been utilized in the stereospecific synthesis of active metabolites of potent inhibitors. This includes the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179. The process involves stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry (Chen et al., 2010).

ROCK Inhibition

Compounds including the 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea moiety have been identified as potent inhibitors of Rho associated protein kinases (ROCK1 and 2). These inhibitors have shown remarkable differences in activity depending on their structural configuration, particularly when bearing a benzylic stereogenic center (Pireddu et al., 2012).

Reaction with Phenyl Isocyanate

In a study exploring the reactions of pyrimidine derivatives, 4-ethyl-6-methylpyrimidine 1-oxide, a compound closely related to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, was reacted with phenyl isocyanate. This resulted in products like 2-anilino-4-ethoxy-6-methylpyrimidine and related ureas, indicating potential applications in creating novel chemical compounds (Yamanaka et al., 1979).

Tetraazabarbaralanes

Research into the synthesis of 2,4,6,8-tetraazabarbaralanes has indicated that derivatives of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea can be oxidized to produce compounds such as 2-ethoxy-4,6-dimethyl-pyrimidine. This demonstrates its role in the formation of complex organic structures (Gompper et al., 1988).

Acetylcholinesterase Inhibition

A series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which could encompass structures similar to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, were synthesized for potential antiacetylcholinesterase activity. This research aimed at optimizing the spacer length and testing compounds with greater conformational flexibility for potential therapeutic applications (Vidaluc et al., 1995).

properties

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-3-24-14-6-4-13(5-7-14)21-9-12(8-15(21)22)19-16(23)20-17-18-11(2)10-25-17/h4-7,10,12H,3,8-9H2,1-2H3,(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUSMWUVCXGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

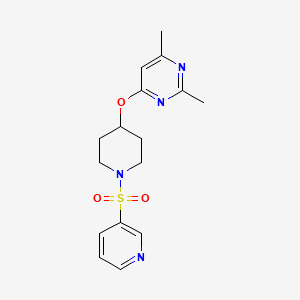

![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)

![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)

![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)

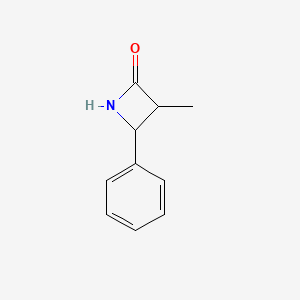

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)

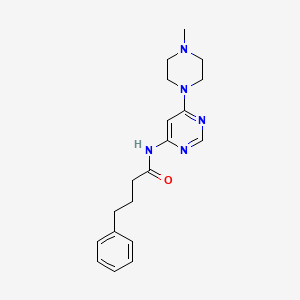

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

![Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate](/img/structure/B2959936.png)